A Technical Guide to 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Modern Drug Discovery
A Technical Guide to 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Modern Drug Discovery
Abstract: This document provides a comprehensive technical overview of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The core of this molecule is the 7-azaindole scaffold, a privileged structure in medicinal chemistry renowned for its role as an indole bioisostere. This guide delves into the compound's physicochemical properties, synthesis strategies, and critical applications as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, safety information, and an exploration of its synthetic utility are provided to support researchers and drug development professionals in leveraging this valuable chemical entity.
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a foundational scaffold in contemporary drug discovery.[1] Its structure is bioisosteric to indole, meaning it has a similar shape and volume but incorporates a nitrogen atom into the six-membered ring. This substitution can significantly enhance pharmacological properties, such as improving aqueous solubility and metabolic stability, or introducing new hydrogen bonding capabilities, which can lead to superior bioavailability and target engagement.[1]
The profound impact of this scaffold is evidenced by its presence in several clinically approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib.[1] Derivatives of the 7-azaindole core have demonstrated a wide array of biological activities, establishing them as crucial components in the development of treatments for various diseases.[2][3] 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine represents a strategically functionalized version of this core, designed for efficient chemical elaboration.
Core Properties of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
The unique arrangement of a bromine atom at the C4 position and a methoxy group at the C6 position makes this compound a highly valuable and versatile building block for chemical synthesis.
Caption: Chemical structure of the title compound.
Table 1: Physicochemical and Safety Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1190310-00-9 | [4] |
| Molecular Formula | C₈H₇BrN₂O | [4] |
| Molecular Weight | 227.06 g/mol | [4] |
| SMILES | COC1=CC(Br)=C2C(NC=C2)=N1 | [4] |
| Purity | Typically ≥95% | [4] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
| Signal Word | Warning |[4] |
Synthesis, Reactivity, and Strategic Value
The synthesis of functionalized 7-azaindoles like 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a topic of significant chemical research. General strategies often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[5][6]
The true value of this molecule lies in its inherent reactivity, which is deliberately engineered for subsequent synthetic steps.
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The C4-Bromine Atom: This is the key functional "handle." Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide variety of molecular fragments (aryl, heteroaryl, alkyl groups) through reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[7] This modularity is the cornerstone of modern medicinal chemistry, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
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The C6-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring. Its presence can influence the reactivity of other positions on the scaffold and provides a potential site for late-stage functionalization via demethylation to a hydroxyl group, which can then be used for further derivatization or to act as a hydrogen bond donor for target binding.
-
The N-H of the Pyrrole Ring: The pyrrole nitrogen can be readily alkylated or arylated, or protected with groups like SEM (trimethylsilylethoxymethyl) to prevent unwanted side reactions during synthesis, and then deprotected in a final step.[7]
Caption: Key role in palladium-catalyzed cross-coupling.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated core in numerous therapeutic programs, primarily targeting protein kinases. The ability to use 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine as a starting material allows chemists to rapidly access novel analogs of known inhibitors or to explore new chemical space.
Table 2: Examples of Drug Targets for the 1H-pyrrolo[2,3-b]pyridine Scaffold
| Therapeutic Target | Disease Area | Reference |
|---|---|---|
| Fibroblast Growth Factor Receptor (FGFR) | Oncology | [8] |
| Janus Kinase 3 (JAK3) | Immunology, Organ Transplant | [9] |
| Cyclin-Dependent Kinase 8 (CDK8) | Colorectal Cancer | [10] |
| Phosphodiesterase 4B (PDE4B) | Inflammatory Diseases | [11] |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Oncology, Inflammatory Diseases | [7] |
| Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) | Renal & Cardiovascular Disease |[12] |
The general workflow in a drug discovery campaign involves coupling various boronic acids or amines to the 4-position of the scaffold to probe the binding pocket of the target protein, optimizing for potency, selectivity, and pharmacokinetic properties.
Caption: Workflow from building block to lead optimization.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid. This method is adapted from standard procedures reported for similar 7-azaindole substrates.[7]
Objective: To synthesize a 4-aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine product. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Safety and Handling
As a laboratory chemical, 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine should be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its 7-azaindole core provides a biologically relevant scaffold, while its specific functionalization offers a robust and versatile platform for applying modern synthetic methodologies. Its utility in constructing libraries of potential kinase inhibitors and other therapeutic agents makes it an indispensable building block in the quest for novel medicines. Understanding its properties, reactivity, and applications is key for any researcher or institution involved in cutting-edge drug discovery.
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